3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide
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Overview
Description
3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a bromine atom, a chlorine atom, a piperidine ring, and an ethoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide typically involves multiple steps, including halogenation, amide formation, and thioamide formation. A common synthetic route may include:
Halogenation: Introduction of bromine and chlorine atoms into the aromatic rings using brominating and chlorinating agents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
Amide Formation: Coupling of the halogenated aromatic compounds with piperidine to form the amide bond. This step may involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Thioamide Formation: Conversion of the amide to thioamide using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Hydrolysis: The amide and thioamide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be applied.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as sulfoxides or sulfones.
Reduction Products: Reduced forms, such as amines or alcohols.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Materials Science: Exploring its use in the development of new materials with unique properties, such as conductivity or fluorescence.
Chemical Biology: Investigating its interactions with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to a cascade of cellular responses.
Inhibiting Enzymes: Inhibiting the activity of specific enzymes, thereby affecting metabolic pathways or signaling cascades.
Modulating Gene Expression: Influencing the expression of certain genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide can be compared with other similar compounds, such as:
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-bromo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide: Lacks the chlorine atom, which may influence its chemical properties and interactions.
3-bromo-N-{[3-chloro-4-(morpholin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide: Contains a morpholine ring instead of a piperidine ring, which may alter its pharmacological profile.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrClN3O2S/c1-2-28-19-9-6-14(12-16(19)22)20(27)25-21(29)24-15-7-8-18(17(23)13-15)26-10-4-3-5-11-26/h6-9,12-13H,2-5,10-11H2,1H3,(H2,24,25,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNFNFJKJOTVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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